molecular formula C11H12BrClN2O4 B6193726 tert-butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate CAS No. 2680537-19-1

tert-butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate

Cat. No.: B6193726
CAS No.: 2680537-19-1
M. Wt: 351.6
InChI Key:
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Description

tert-Butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a chlorine atom, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate typically involves the reaction of 5-bromo-2-chloro-3-nitroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. These reactions can lead to the formation of various derivatives.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Various substituted carbamates.

    Reduction: Amino derivatives.

    Oxidation: Quinones and other oxidized phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, derivatives of this compound may be used to study enzyme inhibition or as probes to investigate biochemical pathways.

Industry: In the industrial sector, the compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access and inhibiting enzyme activity. The presence of the nitro group can also facilitate interactions with biological targets through redox reactions.

Comparison with Similar Compounds

  • tert-Butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate
  • tert-Butyl N-(benzyloxy)carbamate
  • tert-Butyl carbamate

Comparison:

  • tert-Butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate: Similar structure but with a fluorine atom instead of a nitro group, which may alter its reactivity and applications.
  • tert-Butyl N-(benzyloxy)carbamate: Contains a benzyloxy group, making it useful in different synthetic applications.
  • tert-Butyl carbamate: Lacks the substituted phenyl ring, making it less complex and with different reactivity.

The uniqueness of tert-butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate involves the reaction of tert-butyl N-(2-chloro-5-nitrophenyl)carbamate with bromine in the presence of a catalyst.", "Starting Materials": [ "tert-butyl N-(2-chloro-5-nitrophenyl)carbamate", "bromine", "catalyst" ], "Reaction": [ "Add tert-butyl N-(2-chloro-5-nitrophenyl)carbamate to a reaction flask", "Add bromine dropwise to the reaction flask under stirring", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and filter the precipitate", "Wash the precipitate with a suitable solvent and dry it under vacuum", "The resulting compound is tert-butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate" ] }

CAS No.

2680537-19-1

Molecular Formula

C11H12BrClN2O4

Molecular Weight

351.6

Purity

95

Origin of Product

United States

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